5-APDI Exhibits Uniquely High Potency for Serotonin Reuptake Inhibition with a Distinct Selectivity Profile
5-APDI demonstrates a markedly distinct potency and selectivity profile for inhibiting monoamine reuptake compared to its closest structural and pharmacological analogs. While it is a potent inhibitor of serotonin (5-HT) reuptake (IC50 = 82 nM), its effects on dopamine (DA) and norepinephrine (NE) reuptake are significantly weaker, with IC50 values of 1,848 nM and 849 nM, respectively [1]. This results in a selectivity ratio (IC50 DA / IC50 5-HT) of approximately 22.5. This profile contrasts with that of the classic entactogen MDMA, which exhibits a different selectivity pattern, and with the benzofuran analog 5-APB, which is a more balanced triple reuptake inhibitor [2].
| Evidence Dimension | Inhibition of [3H]Monoamine Uptake into Rat Brain Synaptosomes |
|---|---|
| Target Compound Data | 5-HT IC50 = 82 nM; DA IC50 = 1,848 nM; NE IC50 = 849 nM |
| Comparator Or Baseline | MDMA: (EC50 for release, not direct uptake inhibition, but indicative of functional profile) 5-HT EC50 = 56.6 nM; DA EC50 = 376 nM; NE EC50 = 77.4 nM [3]. 5-APB: Ki values for SERT=811 nM, DAT=265 nM, NET=180 nM [2]. |
| Quantified Difference | 5-APDI is ~22.5-fold more potent at inhibiting 5-HT uptake than DA uptake, whereas MDMA is ~6.6-fold more potent at releasing 5-HT than DA. 5-APB has Ki values in the 180-811 nM range across all three transporters, indicating a less selective profile. |
| Conditions | In vitro inhibition of [3H]5-HT, [3H]DA, and [3H]NE uptake into crude rat brain synaptosomes for 5-APDI. EC50 for release from rat brain synaptosomes for MDMA. Binding affinities (Ki) for human transporters for 5-APB. |
Why This Matters
This quantitative difference in potency and selectivity confirms that 5-APDI cannot be used as a direct substitute for MDMA or 5-APB in pharmacological studies, and its unique profile is essential for accurate identification and quantification in forensic toxicology.
- [1] Monte, A. P., Marona-Lewicka, D., Cozzi, N. V., & Nichols, D. E. (1993). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. Journal of Medicinal Chemistry, 36(23), 3700-3706. PMID: 8246240. View Source
- [2] Iversen, L., Gibbons, S., Treble, R., Setola, V., Huang, X. P., & Roth, B. L. (2013). Neurochemical profiles of some novel psychoactive substances. European Journal of Pharmacology, 700(1-3), 147-151. View Source
- [3] Sandtner, W., Stockner, T., Hasenhuetl, P. S., Partilla, J. S., Seddik, A., Zhang, Y. W., ... & Sitte, H. H. (2018). Binding mode selection determines the action of ecstasy homologs at monoamine transporters. ACS Chemical Neuroscience, 9(10), 2408-2427. View Source
